molecular formula C26H27N3O2 B2627712 1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide CAS No. 1786096-77-2

1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide

Cat. No.: B2627712
CAS No.: 1786096-77-2
M. Wt: 413.521
InChI Key: ZDKQZLBPKVUZJV-UHFFFAOYSA-N
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Description

1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide is a chemical compound with the CAS Number: 1786096-77-2 . It has a molecular weight of 413.52 and its IUPAC name is N2,N4,1-tribenzylazetidine-2,4-dicarboxamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H27N3O2/c30-25 (27-17-20-10-4-1-5-11-20)23-16-24 (29 (23)19-22-14-8-3-9-15-22)26 (31)28-18-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2, (H,27,30) (H,28,31) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 413.52 .

Scientific Research Applications

Synthesis and Modification of Nucleosides

Research on nucleoside analogues, such as the work by Wilk et al. (2000), involves the synthesis of cyclic N-acylphosphoramidites, crucial for oligonucleotide assembly. These methodologies could be applicable in the development of novel therapeutic agents, especially in the realm of antiviral and anticancer drugs, by incorporating modified nucleosides into oligonucleotides to enhance their stability and binding specificity (Wilk et al., 2000).

Antimicrobial Activity

Kolisnyk et al. (2015) explored the antimicrobial properties of novel derivatives, highlighting the potential of structurally complex compounds in combating microbial resistance. The methodology and structural insights from such studies can guide the synthesis of tribenzylazetidine derivatives with antimicrobial applications (Kolisnyk et al., 2015).

Catalysis and Synthetic Methodologies

Carrilho et al. (2015) discussed the one-step synthesis of dicarboxamides through palladium-catalysed aminocarbonylation, which could be relevant for the functionalization of the azetidine backbone. This synthetic route may offer a versatile approach to modify 1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide for various biochemical applications (Carrilho et al., 2015).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide can be found at the provided link .

Biochemical Analysis

Biochemical Properties

1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific context and conditions under which the compound is used .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and experimental conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the activation or inhibition of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other products that have different biochemical properties. Additionally, prolonged exposure to the compound may lead to adaptive responses in cells, altering their sensitivity to the compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects may be observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects. These factors are important considerations for the compound’s use in experimental and therapeutic settings .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action .

Properties

IUPAC Name

2-N,4-N,1-tribenzylazetidine-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25(27-17-20-10-4-1-5-11-20)23-16-24(29(23)19-22-14-8-3-9-15-22)26(31)28-18-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKQZLBPKVUZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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